
Acétate de gonadoréline
Vue d'ensemble
Description
L’acétate de gonadoréline est une hormone polypeptidique synthétique qui mime l’hormone de libération des gonadotrophines (GnRH) naturelle produite par l’hypothalamus. Il est principalement utilisé pour stimuler la libération de l’hormone lutéinisante (LH) et de l’hormone folliculo-stimulante (FSH) de la glande pituitaire antérieure . Ce composé est utilisé en médecine humaine et vétérinaire à des fins diagnostiques et thérapeutiques .
Applications De Recherche Scientifique
Gonadorelin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Employed in studies of hormone regulation and reproductive biology.
Medicine: Used diagnostically to assess pituitary gland function and therapeutically to treat conditions such as amenorrhea, hypogonadotropic hypogonadism, and infertility
Industry: Utilized in veterinary medicine to manage reproductive health in animals.
Mécanisme D'action
L’acétate de gonadoréline agit en mimant l’action de l’hormone de libération des gonadotrophines endogène. Il se lie aux récepteurs de la GnRH sur la glande pituitaire antérieure, stimulant la libération de l’hormone lutéinisante et de l’hormone folliculo-stimulante . Ces hormones agissent ensuite sur les gonades pour réguler les fonctions de reproduction, notamment l’ovulation chez les femmes et la spermatogenèse chez les hommes .
Analyse Biochimique
Biochemical Properties
Gonadorelin acetate plays a crucial role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . It interacts with specific receptors on the surface of pituitary gonadotropes, triggering a cascade of intracellular events that lead to the synthesis and secretion of these hormones. The interaction between gonadorelin acetate and its receptor is highly specific, involving binding to the gonadotropin-releasing hormone receptor, which activates G-proteins and subsequent signaling pathways .
Cellular Effects
Gonadorelin acetate exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotropes, it stimulates the production and release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function . This compound influences cell signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium . Additionally, gonadorelin acetate affects gene expression by inducing the transcription of genes encoding luteinizing hormone and follicle-stimulating hormone .
Molecular Mechanism
The molecular mechanism of gonadorelin acetate involves its binding to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes . This binding activates G-proteins, which in turn stimulate phospholipase C to generate inositol trisphosphate and diacylglycerol . These second messengers lead to the release of intracellular calcium and the activation of protein kinase C, ultimately resulting in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The pulsatile nature of gonadorelin acetate’s action is crucial for its effectiveness, as continuous exposure can lead to receptor desensitization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gonadorelin acetate can vary over time. The compound is known for its short half-life, necessitating continuous or pulsatile administration to maintain its efficacy . Studies have shown that gonadorelin acetate remains stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term exposure to gonadorelin acetate in vitro has been associated with sustained stimulation of luteinizing hormone and follicle-stimulating hormone release, although receptor desensitization may occur with prolonged use .
Dosage Effects in Animal Models
The effects of gonadorelin acetate vary with different dosages in animal models. In cattle, for instance, the administration of gonadorelin acetate at doses ranging from 0.1 to 0.5 milligrams per cow results in a significant increase in plasma luteinizing hormone and follicle-stimulating hormone levels . Higher doses may lead to receptor desensitization and reduced hormone release . In rats, the effective dose for inducing ovulation has been found to be around 150 to 200 nanograms per animal . Toxic or adverse effects are generally not observed at therapeutic doses, but exceedingly high doses can lead to unwanted side effects .
Metabolic Pathways
Gonadorelin acetate is involved in several metabolic pathways, primarily related to its role in hormone release. Upon binding to its receptor, gonadorelin acetate activates signaling pathways that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The compound is rapidly metabolized into smaller peptides and amino acids, which are then excreted via urine and expired air . The metabolic flux and levels of metabolites are influenced by the frequency and amplitude of gonadorelin acetate administration .
Transport and Distribution
Within cells and tissues, gonadorelin acetate is transported and distributed through specific mechanisms. It binds to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes, facilitating its internalization and subsequent signaling . The compound’s distribution is influenced by its binding affinity and the presence of transporters or binding proteins that aid in its localization . Gonadorelin acetate’s accumulation in target tissues is essential for its biological activity .
Subcellular Localization
Gonadorelin acetate’s subcellular localization is primarily at the plasma membrane of pituitary gonadotropes, where it binds to its receptor . This localization is crucial for its activity, as it allows the compound to interact with the receptor and initiate intracellular signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing gonadorelin acetate to specific cellular compartments . The compound’s activity is dependent on its ability to reach and bind to its receptor at the cell surface .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acétate de gonadoréline est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend les étapes suivantes :
Attachement du premier acide aminé : Le premier acide aminé est attaché à une résine solide.
Déprotection : Le groupe protecteur de l’acide aminé est éliminé.
Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique en croissance.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.
Clivage : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle
Dans les milieux industriels, la production d’this compound implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (CLHP) pour garantir la pureté et la qualité du produit final . Le peptide est ensuite lyophilisé pour obtenir une forme de poudre sèche stable, adaptée au stockage et à l’utilisation.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de gonadoréline subit principalement des réactions d’hydrolyse et de dégradation. Il est stable en milieu acide mais peut se dégrader en milieu alcalin .
Réactifs et conditions courants
Hydrolyse : Eau et conditions acides ou basiques.
Dégradation : Les conditions alcalines peuvent conduire à une cinétique non du premier ordre.
Principaux produits formés
Les principaux produits formés lors de la dégradation de l’this compound comprennent des fragments peptidiques plus petits et des acides aminés .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier la synthèse et la dégradation des peptides.
Biologie : Employé dans les études de la régulation hormonale et de la biologie de la reproduction.
Médecine : Utilisé à des fins diagnostiques pour évaluer la fonction de la glande pituitaire et à des fins thérapeutiques pour traiter des affections telles que l’aménorrhée, l’hypogonadisme hypogonadotrope et l’infertilité
Industrie : Utilisé en médecine vétérinaire pour gérer la santé reproductive des animaux.
Comparaison Avec Des Composés Similaires
Composés similaires
Gonadotrophine chorionique humaine (hCG) : Comme l’acétate de gonadoréline, l’hCG est utilisée pour stimuler la libération des hormones de la reproduction.
Acétate de léprolide : Un autre agoniste de la GnRH utilisé pour traiter les affections sensibles aux hormones.
Unicité
L’this compound est unique en ce qu’il est capable de mimer de manière précise la libération pulsatile naturelle de la GnRH, ce qui le rend particulièrement utile à des fins diagnostiques et pour traiter les affections liées à une déficience en GnRH .
Propriétés
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198161 | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-08-5, 499785-55-6, 71447-49-9 | |
| Record name | Gonadorelin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?
A1: Gonadorelin acetate mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.
Q2: Can gonadorelin acetate be used to induce ovulation in species other than humans?
A2: Yes, gonadorelin acetate is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.
Q3: What is the molecular formula and weight of gonadorelin acetate?
A3: The molecular formula of gonadorelin acetate is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.
Q4: How stable is gonadorelin acetate in solution?
A4: Research has shown that gonadorelin acetate exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].
Q5: Are there any known issues with impurities or degradation products of gonadorelin acetate?
A5: While gonadorelin acetate itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity gonadorelin acetate to minimize potential side effects.
Q6: How is gonadorelin acetate used in the diagnosis of central precocious puberty?
A6: Gonadorelin acetate is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of gonadorelin acetate stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].
Q7: Can gonadorelin acetate be used to treat cystic ovarian follicles (COF) in cattle?
A7: Research suggests that intramuscular injections of gonadorelin acetate, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].
Q8: Does the timing of gonadorelin acetate administration impact pregnancy outcomes in cattle?
A8: Studies on cattle have revealed that the timing of gonadorelin acetate administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering gonadorelin acetate on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with gonadorelin acetate on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].
Q9: Does the dose of gonadorelin acetate impact its effectiveness in synchronization protocols?
A9: Research suggests that increasing the dose of gonadorelin acetate at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.
Q10: Can gonadorelin acetate be used to treat ovarian inactivity in dairy cows?
A10: Studies have investigated the use of gonadorelin acetate to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for gonadorelin acetate to address reproductive challenges in cattle.
Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate in beef cows?
A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].
Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to gonadorelin acetate?
A12: Research indicates that the presence of a CL at the time of gonadorelin acetate administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.
Q13: Can gonadorelin acetate be used to induce ovulation in llamas?
A13: Yes, studies have demonstrated that intramuscular administration of gonadorelin acetate can effectively induce ovulation in llamas [, ].
Q14: Can gonadorelin acetate treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?
A15: A study in beef heifers revealed that administering gonadorelin acetate at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.
Q15: Can gonadorelin acetate be used to treat hypothalamic hypogonadism in humans?
A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of gonadorelin acetate []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.
Q16: How does the administration of gonadorelin acetate affect erythropoiesis?
A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of gonadorelin acetate, suggesting a potential role in stimulating erythropoiesis [].
Q17: What methods are available for synthesizing gonadorelin acetate?
A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce gonadorelin acetate []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].
Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with gonadorelin acetate?
A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving gonadorelin acetate []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.
Q19: Are there any alternative protocols for superovulation in sheep that involve gonadorelin acetate?
A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with gonadorelin acetate and other hormones []. These findings can potentially optimize superovulation protocols.
Q20: Can follicular ablation and gonadorelin acetate treatment be used to improve recipient synchrony for embryo transfer in heifers?
A21: Research indicates that follicular aspiration combined with gonadorelin acetate treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.
Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with gonadorelin acetate?
A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with gonadorelin acetate for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.
Q22: Can simultaneous administration of gonadorelin acetate and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?
A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of gonadorelin acetate and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to gonadorelin acetate alone, further research is needed to determine its overall impact on reproductive performance.
Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with gonadorelin acetate?
A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving gonadorelin acetate.
Q24: Can gonadorelin acetate be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?
A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


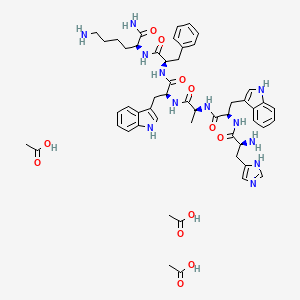
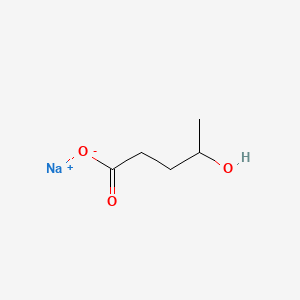
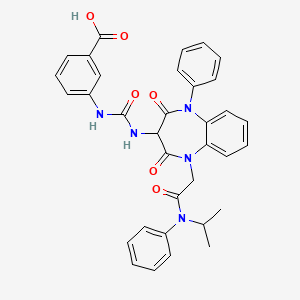
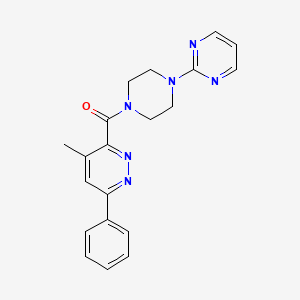
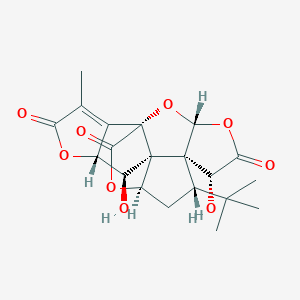
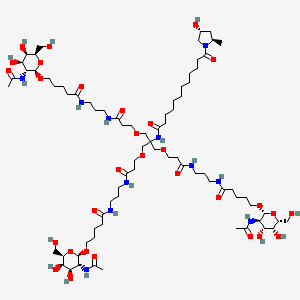

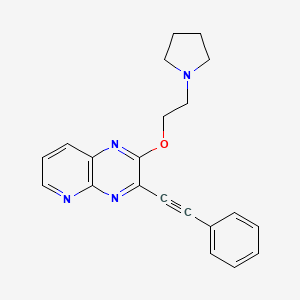
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B607646.png)
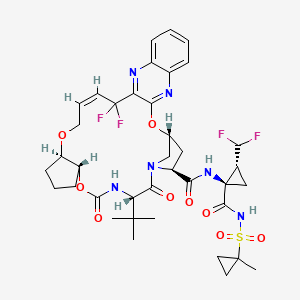
![(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B607650.png)


